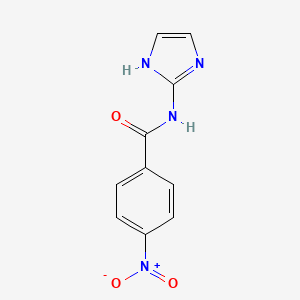
Benzamide, N-(2-imidazolyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-imidazolyl)-4-nitro- is a compound that features a benzamide core substituted with a 2-imidazolyl group and a nitro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-imidazolyl)-4-nitro- typically involves the aroylation of N-substituted 2-methylimidazoles. This process can be carried out using aroyl chlorides in a solvent such as acetonitrile (MeCN) in the presence of a base like triethylamine (Et3N). The reaction proceeds with high yield and can be followed by hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N-(2-imidazolyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the imidazolyl position.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-imidazolyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and can be used in the study of enzyme inhibition.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of Benzamide, N-(2-imidazolyl)-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, altering the redox state of the target enzyme and affecting its function. The imidazolyl group can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Imidazole Derivatives: Compounds like bis-imidazoles and phenyl-substituted imidazoles share structural similarities and exhibit comparable biological activities.
Benzimidazoles: These compounds have a similar core structure but differ in the substitution pattern, leading to different chemical and biological properties.
Uniqueness: Benzamide, N-(2-imidazolyl)-4-nitro- is unique due to the presence of both the imidazolyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Propiedades
Número CAS |
36918-78-2 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
N-(1H-imidazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H8N4O3/c15-9(13-10-11-5-6-12-10)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
Clave InChI |
KFDZTHIWFNKNAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


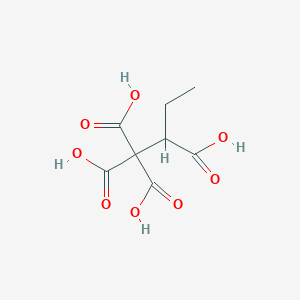
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
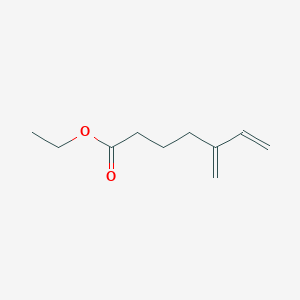
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
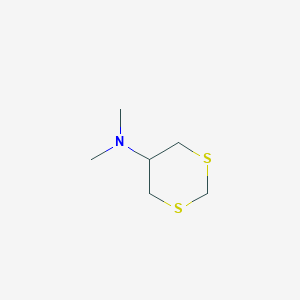
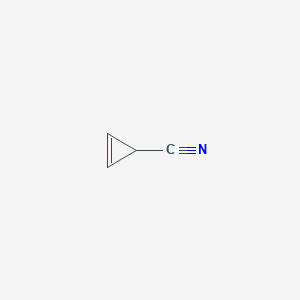
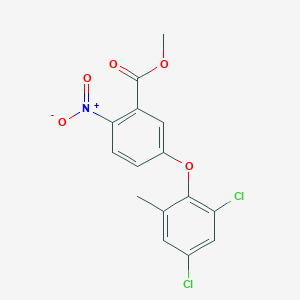
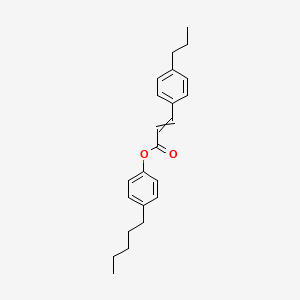
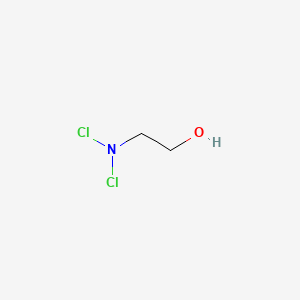
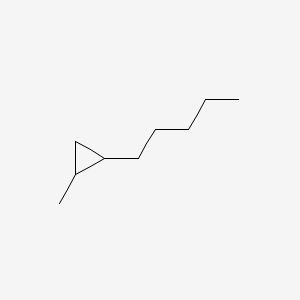
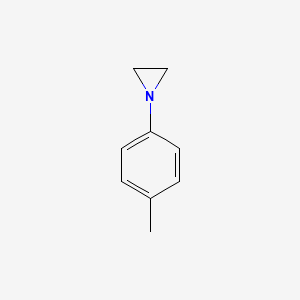

![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

